molecular formula C14H17NO4S B2401507 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide CAS No. 1421457-46-6

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide

Cat. No. B2401507
CAS RN: 1421457-46-6
M. Wt: 295.35
InChI Key: KTHHTVIKQSLFLJ-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide, also known as PFT-μ, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies due to its unique properties and mechanism of action.

Scientific Research Applications

Synthesis and Chemical Reactivity

N-(furan-3-ylmethylene)benzenesulfonamides, including compounds structurally related to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide, have been synthesized through a gold(I)-catalyzed cascade reaction. This process showcases the compound's relevance in enriching gold carbenoid chemistry and highlights its potential in the synthesis of highly substituted chemical structures, enabling further exploration of their chemical properties and applications (Wang et al., 2014).

Crystal Structure Analysis

The structural analysis of benzenesulfonamide derivatives, similar to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide, has revealed their isomorphous crystal structures. These structures are mainly determined by intermolecular C-H...O and C-H...pi interactions, which play a crucial role in understanding the molecular arrangement and potential applications in material science and crystal engineering (Bats et al., 2001).

Anticancer and Antiangiogenic Activity

Compounds structurally related to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide have been evaluated for their anticancer and antiangiogenic activities. These studies have identified compounds with significant potential in inhibiting cancer cell growth and vascular disrupting properties, providing a promising avenue for the development of new cancer therapies (Romagnoli et al., 2015).

Microwave-Assisted Synthesis for Anticancer Activity

The microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, including structures related to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide, has demonstrated their potential in anticancer activity. This method provides a rapid and efficient approach to obtaining compounds with promising anticancer properties against various human cancer cell lines, highlighting the therapeutic potential of such compounds (Kumar et al., 2015).

Carbonic Anhydrase Inhibitor Study

Studies on N-substituted benzenesulfonamides, closely related to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide, have provided insights into their mechanism as carbonic anhydrase inhibitors (CAIs). These findings are crucial for the development of therapeutic agents targeting disorders associated with altered carbonic anhydrase activity (Di Fiore et al., 2011).

properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-18-10-8-15(11-13-7-9-19-12-13)20(16,17)14-5-3-2-4-6-14/h2-7,9,12H,8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHHTVIKQSLFLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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